Cas no 844501-21-9 (1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-)

1,3-Benzenediol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, is a boronic ester derivative of resorcinol, featuring a stable dioxaborolane protecting group. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolane moiety enhances stability, facilitating handling and storage while maintaining reactivity under controlled conditions. Its phenolic hydroxyl group offers additional functionalization opportunities, making it useful for constructing complex molecular architectures. The product is characterized by high purity and consistent performance, ensuring reliable results in synthetic applications. Its compatibility with various reaction conditions makes it a preferred choice for advanced borylation and coupling methodologies.
1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)- structure
844501-21-9 structure
Product Name:1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
CAS No:844501-21-9
MF:C12H17BO4
MW:236.071984052658
CID:3186688
PubChem ID:21931527
Update Time:2025-11-05

1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 844501-21-9
    • CS-0356640
    • SCHEMBL5477046
    • DB-152591
    • P17011
    • 1,3-Benzenediol,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
    • Inchi: 1S/C12H17BO4/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,14-15H,1-4H3
    • InChI Key: HCCIRGHIUOPDDU-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2O)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 236.1219892Da
  • Monoisotopic Mass: 236.1219892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0356640-5g
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
844501-21-9
5g
$1093.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427310-5g
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
844501-21-9 93%
5g
¥9948.00 2024-07-28

Additional information on 1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

Comprehensive Overview of 1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)- (CAS No. 844501-21-9)

The compound 1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-, identified by its CAS No. 844501-21-9, is a boronic ester derivative of resorcinol. This unique structure combines a phenolic core with a dioxaborolane functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its boronate ester moiety is particularly noteworthy for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery and material science.

In recent years, the demand for boron-containing compounds has surged due to their versatility in medicinal chemistry and agrochemical development. Researchers are increasingly exploring CAS No. 844501-21-9 for its potential in creating novel biaryl structures, which are foundational in designing kinase inhibitors and other therapeutic agents. The compound’s stability under physiological conditions also makes it a candidate for pro-drug development, addressing challenges in bioavailability and targeted drug delivery.

From an industrial perspective, 1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)- is synthesized through controlled reactions between resorcinol derivatives and pinacolborane, ensuring high purity and yield. Its compatibility with green chemistry principles—such as reduced solvent waste and catalytic efficiency—aligns with global sustainability trends. This has led to its adoption in flow chemistry systems, where precision and scalability are critical for large-scale production.

Analytical techniques like NMR spectroscopy and HPLC-MS are essential for characterizing CAS No. 844501-21-9, ensuring compliance with regulatory standards. The compound’s lipophilicity and hydrogen-bonding capacity further enhance its utility in designing bioactive molecules, a topic frequently searched by chemists and pharmacologists. Common queries include “boronic acid derivatives in drug design” and “applications of dioxaborolane in catalysis,” reflecting its interdisciplinary relevance.

Beyond pharmaceuticals, 1,3-BENZENEDIOL, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)- is investigated for use in organic electronics, where its conjugated system may contribute to charge transport materials. This aligns with the growing interest in flexible electronics and OLED technologies, areas dominating scientific and commercial discussions. Its thermal stability and electronic properties are often compared to other aromatic boronic esters, a niche yet expanding field.

In summary, CAS No. 844501-21-9 exemplifies the convergence of synthetic chemistry and applied sciences. Its role in advancing precision medicine and sustainable manufacturing underscores its importance in contemporary research. For laboratories and industries seeking reliable boron-based building blocks, this compound offers a robust solution with broad applicability.

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